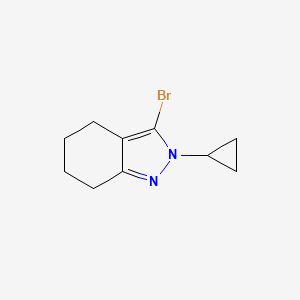

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

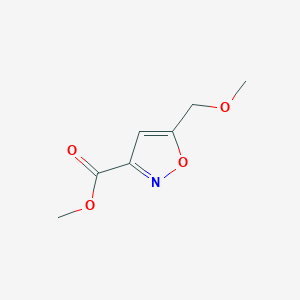

“3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a wide variety of biological properties .

Synthesis Analysis

Indazoles can be synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

Efficient MW-Assisted Synthesis of Indazole Derivatives

A study by Polo et al. (2016) explored the microwave-assisted synthesis of tetrahydroindazoles, including derivatives similar to 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole. The research highlighted a green method for synthesizing substituted tetrahydroindazole derivatives with improved yields and shorter reaction times. Additionally, the study evaluated the in vitro antioxidant activity of these compounds (Polo et al., 2016).

Novel Heterocycles with Hexahydro-2H-Indazole

Bilokin and Gella (1998) reported on the stereoselective synthesis of novel heterocycles involving hexahydro-2H-indazole. This research is significant for understanding the chemical properties and potential applications of compounds structurally related to this compound (Bilokin & Gella, 1998).

Biological Activities

Antifungal Properties

Napoletano et al. (1991) conducted research on the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives and their antifungal properties. Although the compound in focus is slightly different, this study provides insights into the potential antifungal applications of structurally similar compounds (Napoletano et al., 1991).

Antimicrobial and Antioxidant Activity

Khan et al. (2017) investigated the coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with various metals. The study examined the antimicrobial, antioxidant, and enzyme inhibition activities of these compounds, which is relevant for understanding the biological applications of this compound (Khan et al., 2017).

Chemical Reactions and Derivatives

Synthesis of Triazolotriazepinoindazolones

A study by Conrad et al. (2012) described a one-pot-three-step method for converting oxazolino-2H-indazoles into triazolotriazepinoindazolones. This research is pertinent for understanding the chemical reactivity and potential for creating diverse derivatives from indazole-based compounds (Conrad et al., 2012).

Covalent Inhibition by Electrophile

A 2023 study by Byun et al. explored the use of 3-bromo-4,5-dihydroxazole, a natural product-inspired electrophile, for targeting specific protein cysteines. This research is important for understanding the covalent inhibition mechanisms relevant to compounds like this compound (Byun et al., 2023).

Future Directions

Mechanism of Action

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammatory responses and tissue remodeling .

Result of Action

Indazole derivatives have been found to possess anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to possess anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, a related compound, has been reported to have high anti-inflammatory activity .

Cellular Effects

Indazole derivatives have been found to inhibit the production of certain inflammatory mediators in osteoarthritis (OA) cartilage .

Molecular Mechanism

It is known that indazole derivatives can inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .

properties

IUPAC Name |

3-bromo-2-cyclopropyl-4,5,6,7-tetrahydroindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAJTQGDRSBFEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)Br)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)

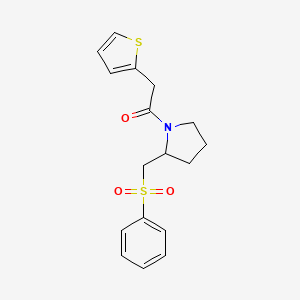

![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)

![Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate](/img/structure/B2399228.png)

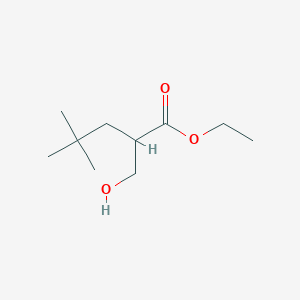

![5-Tert-butyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2399231.png)

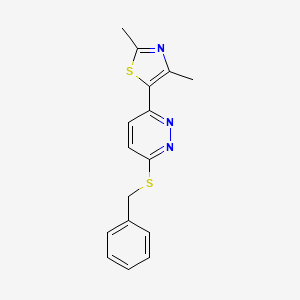

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399236.png)

![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)

![N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E](/img/structure/B2399241.png)